REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[NH4+].[NH4+].[CH2:8]([O:10][C:11](=[O:23])[C:12]([NH:19][C:20](=O)[CH3:21])=[C:13]([NH:15][CH:16]1[CH2:18][CH2:17]1)[CH3:14])[CH3:9].C[Si](C)(C)N[Si](C)(C)C>>[CH2:8]([O:10][C:11]([C:12]1[N:19]=[C:20]([CH3:21])[N:15]([CH:16]2[CH2:18][CH2:17]2)[C:13]=1[CH3:14])=[O:23])[CH3:9] |f:0.1.2|
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Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
2-acetylamino-3-cyclopropylamino-but-2-enoic acid ethyl ester
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=C(C)NC1CC1)NC(C)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (ethyl acetate/methanol 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(N(C1C)C1CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |